molecular formula C13H14OS B3144422 3-[1-(Phenylsulfanyl)propyl]furan CAS No. 551921-83-6

3-[1-(Phenylsulfanyl)propyl]furan

Cat. No.: B3144422
CAS No.: 551921-83-6
M. Wt: 218.32 g/mol
InChI Key: MUVDGBWRJPZAAO-UHFFFAOYSA-N
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Description

3-[1-(Phenylsulfanyl)propyl]furan is a furan-based compound of interest in medicinal and organic chemistry research. It features a furan ring, a common scaffold in bioactive molecules, linked to a phenylsulfanyl propyl chain. While the specific biological activity of this exact compound requires further investigation, its structure is related to novel 3-aryl-3-(furan-2-yl)propanoic acid derivatives which have demonstrated significant antimicrobial properties in scientific studies . These related compounds, synthesized via hydroarylation reactions in Brønsted superacids, show good activity against yeast-like fungi such as Candida albicans and can suppress the growth of bacteria including Escherichia coli and Staphylococcus aureus . Furthermore, furan derivatives are a prominent class in drug discovery, known for their presence in a wide range of therapeutic agents including antibacterial, antiviral, and antiparasitic drugs . The presence of the phenylsulfanyl (thioether) group in its structure may offer potential for further chemical modification, making it a valuable building block for developing novel compounds or for use in materials science. Researchers can utilize this chemical to explore its reactivity, its potential as an intermediate in the synthesis of more complex molecules, or to investigate its own biological profile. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(1-phenylsulfanylpropyl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14OS/c1-2-13(11-8-9-14-10-11)15-12-6-4-3-5-7-12/h3-10,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVDGBWRJPZAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=COC=C1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Phenylsulfanyl)propyl]furan typically involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones. This process integrates three steps: cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in a one-flask approach . The reaction conditions are generally mild and do not require the use of metal catalysts, making it an efficient and environmentally friendly method.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of furan synthesis can be applied. Industrial production often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Phenylsulfanyl)propyl]furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The phenylsulfanyl group can be reduced to a thiol group under specific conditions.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

3-[1-(Phenylsulfanyl)propyl]furan has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[1-(Phenylsulfanyl)propyl]furan involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The furan ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural Analogs and Physical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
3-[1-(Phenylsulfanyl)propyl]furan C₁₃H₁₄OS 218.31 g/mol Furan, phenylthioether, propyl Inferred: Moderate polarity due to S N/A
1-(2-Furyl)-3-phenylpropane C₁₃H₁₄O 186.25 g/mol Furan, phenyl, propyl GC-IMS detectable; non-polar backbone
3-[7-Methoxy-2-(3,4-methylenedioxyphenyl)benzofuran-5-yl]propyl ester C₂₈H₂₄O₇ 472.49 g/mol Benzofuran, methoxy, ester Bioactive (estrogen synthesis promoter)
1-(4′-Hydroxy-3′-methoxyphenyl)-2-[4’’-(3-hydroxypropyl)phenoxy]propane-1,3-diol C₂₂H₃₀O₈ 446.47 g/mol Aromatic diol, methoxy Isolated from Sapium sebiferum

Key Observations :

  • The sulfur atom in this compound likely increases its polarity compared to oxygen analogs like 1-(2-Furyl)-3-phenylpropane, affecting solubility and chromatographic retention.

Comparison of Yields :

  • Compound 51 (): 88% yield via aldehyde coupling.
  • Benzofuran esters (): Yields unspecified but involve multi-step chromatography.

Q & A

Q. What are the established synthetic routes for 3-[1-(Phenylsulfanyl)propyl]furan?

The synthesis typically involves multi-step protocols, including:

  • Intermediate preparation : Formation of phenylsulfanylpropyl and furan-containing precursors via nucleophilic substitution or coupling reactions. For example, similar compounds like citalopram analogs are synthesized using aldehyde intermediates and reductive amination .
  • Final assembly : Coupling of intermediates under controlled conditions (e.g., THF solvent, LDA as a base) to form the target structure, as seen in Diels-Alder reactions involving furan derivatives .
  • Purification : Chromatography or recrystallization to isolate the product, with impurity profiling via HPLC .

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm the structure of this compound?

  • ¹H/¹³C NMR : Assignments focus on diagnostic signals, such as furan protons (δ 6.3–7.4 ppm), phenylsulfanyl groups (δ 7.2–7.6 ppm), and propyl chain resonances (δ 1.5–3.0 ppm). Spin-spin coupling in the propyl chain helps confirm stereochemistry .
  • 2D NMR : COSY and HSQC experiments resolve overlapping signals, while NOESY identifies spatial proximity of substituents .

Q. What are the reactive sites in this compound for further functionalization?

  • Furan ring : Susceptible to electrophilic substitution (e.g., nitration, halogenation) at the α-positions.
  • Phenylsulfanyl group : The sulfur atom can undergo oxidation to sulfoxide/sulfone or participate in nucleophilic displacement reactions .
  • Propyl chain : The central carbon may be modified via alkylation or cross-coupling reactions .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for this compound synthesis?

  • Variable analysis : Systematically test reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, kinetic studies on similar furan derivatives show yield variations due to competing pathways (e.g., dimerization vs. cycloaddition) .
  • Computational modeling : Use DFT calculations to identify energetically favorable pathways and transition states .
  • Reproducibility protocols : Standardize purification methods (e.g., column chromatography vs. distillation) to minimize batch-to-batch variability .

Q. What advanced analytical methods are used to detect and quantify impurities in this compound?

  • HPLC-MS : Reverse-phase chromatography with C18 columns and MS detection identifies structural analogs (e.g., desmethyl or halogenated byproducts) with ≤0.1% detection limits .
  • Chiral chromatography : Resolves enantiomeric impurities using cellulose-based columns and polar organic mobile phases .
  • NMR impurity profiling : Diffusion-ordered spectroscopy (DOSY) distinguishes low-level impurities based on molecular weight differences .

Q. How can the hydrogenolysis step in related compounds inform optimization of this compound synthesis?

  • Catalyst screening : Pd/C or Raney Ni catalysts reduce halogenated intermediates while minimizing over-reduction. For example, hydrogenolysis of citalopram analogs requires precise H₂ pressure to avoid desulfurization .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate hydrogenation at the optimal stage .

Q. What strategies minimize side products during Diels-Alder reactions involving furan derivatives?

  • Dienophile selection : Electron-deficient dienophiles (e.g., maleic anhydride) enhance regioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states and suppress competing reactions .
  • Temperature control : Low temperatures (−20°C to 0°C) favor cycloaddition over polymerization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-(Phenylsulfanyl)propyl]furan
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3-[1-(Phenylsulfanyl)propyl]furan

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